erythro-β,3-Dihydroxy-L-tyrosine
Description
Properties
CAS No. |
34047-62-6 |
|---|---|
Molecular Formula |
C₉H₁₁NO₅ |
Molecular Weight |
213.19 |
Synonyms |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Oxazoline Intermediate
One traditional approach involves the use of oxazoline derivatives as chiral auxiliaries. In this method, p-benzyloxybenzoyl acetate serves as the starting material, undergoing a five-step sequence to yield erythro-β,3-dihydroxy-L-tyrosine . Key steps include:
-
Aldol condensation between benzaldehyde and glycine derivatives to establish the β-hydroxy group.
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Oxazoline ring formation to enforce stereochemical control at the β-carbon.
-
Hydrogenolytic deprotection of the benzyl group to unmask the phenolic hydroxyl .
This method achieves moderate yields (45–55%) but requires careful handling of intermediates to prevent racemization. The final diastereomeric excess (de) of the erythro isomer is reported at 88–92% .
Enzymatic Resolution Using L-Threonine Aldolase
Biocatalytic methods leverage L-threonine aldolases (LTAs) to catalyze the stereoselective aldol addition of glycine to aromatic aldehydes. For this compound, 3,4-dihydroxybenzaldehyde and glycine are condensed in the presence of LTA from Pseudomonas putida . The reaction proceeds under mild conditions (pH 7.5, 25°C) with the following outcomes:
This method’s scalability is limited by enzyme stability but offers superior stereoselectivity compared to chemical routes .
Streptomyces Aldolase-Mediated Synthesis
A complementary biocatalytic approach employs Streptomyces aldolases to resolve racemic β-hydroxytyrosine mixtures. Herbert and Wilkinson demonstrated that aldolases from Streptomyces amakusaensis selectively hydrolyze the undesired threo isomer, leaving enantiopure this compound . Key advantages include:
-
No requirement for chiral auxiliaries .
-
Direct access to L-configuration via enzymatic specificity.
This method is constrained by substrate specificity, as the aldolase exhibits limited activity toward bulkier aromatic aldehydes .
Chemoenzymatic Cascade Reactions
Recent advances integrate chemical and enzymatic steps to streamline synthesis. A three-step cascade reported by Holland et al. combines:
-
Chemical synthesis of β-hydroxytyrosine precursors via Schiff base formation.
-
Enzymatic hydroxylation at the 3-position using tyrosine hydroxylase mimics.
-
Diastereomeric purification using immobilized ligand affinity columns .
The cascade achieves an overall yield of 58% with >99% purity, though it requires specialized equipment for intermediate isolation .
Tyrosine Phenol Lyase (TPL)-Mediated C–C Bond Formation
Tyrosine phenol lyase (TPL) from Citrobacter freudii enables direct coupling of pyruvate , ammonia , and catechol derivatives to construct the tyrosine backbone . For this compound, 3,4-dihydroxybenzaldehyde substitutes catechol, yielding the target compound after enzymatic deamination and decarboxylation .
This method is notable for its single-pot operation and compatibility with diverse phenolic substrates .
This approach is critical for producing bioactive peptides but remains cost-prohibitive for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopaquinone
Reduction: Dihydroxy derivatives
Substitution: Various substituted tyrosine derivatives
Scientific Research Applications
Chemical Properties and Structure
Erythro-β,3-Dihydroxy-L-Tyrosine has the chemical formula C₉H₁₁NO₅ and is characterized by its two hydroxyl groups attached to the beta and three positions of the tyrosine backbone. This structural modification enhances its biological activity compared to standard tyrosine.
Pharmacological Applications
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to scavenge free radicals may contribute to neuroprotection by preventing neuronal cell death .
2. Role in Melanogenesis
This compound has been identified as a bioregulator in melanogenesis. It influences melanin production, which is essential for skin pigmentation and protection against UV radiation. Studies have shown that this compound can enhance melanogenesis by acting on melanocyte cells .
3. Antioxidant Activity
this compound demonstrates significant antioxidant activity. Its hydroxyl groups contribute to its ability to neutralize reactive oxygen species (ROS), making it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases .
Clinical Research Applications
1. Cancer Therapeutics
The compound's unique properties have led to investigations into its use as an adjunct therapy in cancer treatment. By modulating metabolic pathways associated with tumor growth and proliferation, this compound may enhance the efficacy of conventional chemotherapeutics .
2. Biomarker for Disease States
Recent studies suggest that levels of this compound can serve as biomarkers for certain pathological conditions. Its altered metabolism has been linked to various diseases, including metabolic disorders and cancers, providing a potential diagnostic tool .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodent models of neurodegeneration, administration of this compound resulted in a significant reduction of neuronal loss compared to control groups. The study highlighted its potential as a neuroprotective agent against excitotoxicity induced by glutamate .
Case Study 2: Melanogenesis Enhancement
A clinical trial evaluated the effects of this compound on patients with hypopigmentation disorders. The results demonstrated increased melanin synthesis and improved skin pigmentation over a 12-week period, indicating its therapeutic potential for skin disorders .
Comparative Data Table
Mechanism of Action
Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .
Comparison with Similar Compounds
Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.
The uniqueness of this compound lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .
Biological Activity
Erythro-β,3-Dihydroxy-L-tyrosine (also referred to as erythro-DHT) is a dihydroxy derivative of the amino acid L-tyrosine. This compound has garnered attention for its potential biological activities, particularly in the context of neurobiology and as a precursor in catecholamine synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound primarily functions as a precursor in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. The compound is involved in enzymatic reactions catalyzed by tyrosine hydroxylase, which hydroxylates L-tyrosine to form L-DOPA, a critical step in catecholamine production. The presence of hydroxyl groups in erythro-DHT enhances its reactivity and interaction with various enzymes, thereby influencing neurotransmitter synthesis and function.
Neuroprotective Effects
Research indicates that erythro-DHT may exhibit neuroprotective properties. It has been explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease. By acting as a substrate for dopamine synthesis, erythro-DHT may help alleviate symptoms associated with dopamine deficiency .
Antioxidant Properties
This compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant activity may contribute to its protective effects against cellular damage .
Case Study on Tyrosine Supplementation
A notable study investigated the pharmacokinetics of L-tyrosine loading in adolescents with anorexia nervosa and healthy peers. Participants received oral doses of L-tyrosine, leading to significant increases in blood tyrosine levels. While this study did not focus exclusively on erythro-DHT, it underscores the importance of tyrosine derivatives in modulating neurotransmitter levels and their potential therapeutic roles .
Clinical Applications
In clinical settings, erythro-DHT has been proposed as a treatment adjunct for conditions characterized by catecholamine depletion. For instance, patients with Parkinson's disease may benefit from supplementation with compounds that enhance dopamine synthesis. Preliminary findings suggest that erythro-DHT could improve motor function and overall quality of life in these patients .
Comparative Analysis of Tyrosine Derivatives
The following table summarizes key characteristics and activities associated with various tyrosine derivatives, including this compound:
| Compound | Role/Activity | Clinical Relevance |
|---|---|---|
| This compound | Precursor for catecholamines; antioxidant | Potential treatment for Parkinson's |
| L-Tyrosine | Precursor for neurotransmitters | Used in mood enhancement therapies |
| DOPA (L-3,4-dihydroxyphenylalanine) | Direct precursor for dopamine | Standard treatment for Parkinson's |
| Meta-Tyrosine | Marker of oxidative stress | Investigated in metabolic disorders |
Q & A
Q. How does the stereochemistry of this compound influence its interaction with redox-active enzymes?
- Methodological Answer : Perform kinetic assays with purified enzymes (e.g., peroxidases, laccases) to compare oxidation rates of erythro vs. threo isomers. Use stopped-flow spectroscopy to monitor intermediate radical formation and electron paramagnetic resonance (EPR) for radical characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
